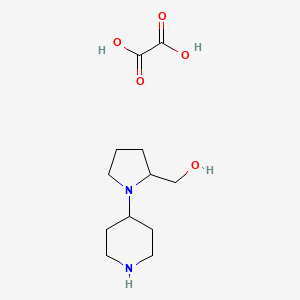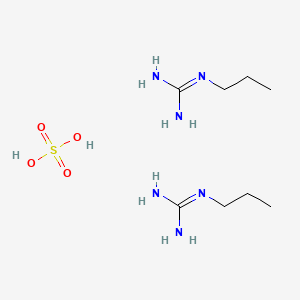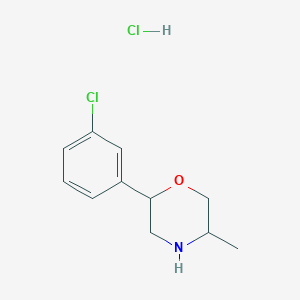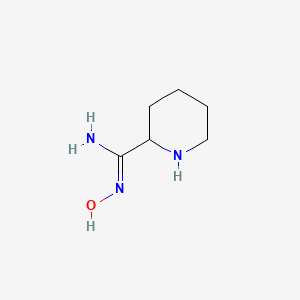![molecular formula C10H11BrO B1457444 [1-(2-Bromo-phenyl)-cyclopropyl]-methanol CAS No. 886366-19-4](/img/structure/B1457444.png)
[1-(2-Bromo-phenyl)-cyclopropyl]-methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various cyclopropyl methyl bromide derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N has been reported . A multistep synthesis involving a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration has also been suggested .Physical And Chemical Properties Analysis
“[1-(2-Bromo-phenyl)-cyclopropyl]-methanol” has a molecular formula of C10H11BrO and a molecular weight of 227.1 g/mol. Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Reaction Behavior and Synthetic Applications
The study by Honda et al. (2009) delves into the reaction behavior of cyclopropylmethyl cations derived from 1-phenylselenocyclopropylmethanols with acids. It reveals the production of homoallylic ethers, ring-enlargement products, and ring-opening products, demonstrating the compound's versatility in synthetic organic chemistry (Honda et al., 2009).
Mechanistic Insights into Radical Cations
Bietti et al. (2006) conducted a product and time-resolved kinetic study on the reactivity of radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol. The study provides valuable insights into the mechanisms of oxygen acidity and the competition between O-neophyl shift and C-cyclopropyl beta-scission, enriching our understanding of cyclopropyl methanol derivatives' reactivity (Bietti et al., 2006).
Antitubercular Activities
A notable application in medicinal chemistry is the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols. Compounds from this series have shown promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, showcasing the potential of [1-(2-Bromo-phenyl)-cyclopropyl]-methanol derivatives as antitubercular agents (Bisht et al., 2010).
Halohydrofurans Synthesis
Mothe et al. (2011) described a one-pot, two-step method for efficiently preparing 3-halohydrofurans by catalyzed hydroxylation/halocyclization of cyclopropyl methanols. This study highlights the compound's role in generating structurally diverse and functionalized molecules, beneficial for various synthetic applications (Mothe et al., 2011).
Combinatorial Chemistry Scaffold
Grover et al. (2004) developed an efficient, high-yielding one-pot synthesis of 4-substituted cyclopropyl phenyl methanones bound to RAM and WANG resins. This approach uses the compound as a combinatorial scaffold, underlining its importance in the generation of alicyclic compounds for combinatorial chemistry (Grover et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, 1-Bromo-2-propanol, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Many compounds target proteins, enzymes, or receptors in the body. For example, bromfenac, a bromine-containing compound, is thought to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 .
Mode of Action
The compound could interact with its targets through various mechanisms. For instance, benzene derivatives can undergo electrophilic aromatic substitution, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . They can also undergo nucleophilic reactions, with the nucleophile adding to the aromatic ring and a halide anion leaving the negatively charged intermediate .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, blocking prostaglandin synthesis could impact inflammation and pain signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, blocking prostaglandin synthesis could reduce inflammation and pain .
Propriétés
IUPAC Name |
[1-(2-bromophenyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJQASZJHHURQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Bromo-phenyl)-cyclopropyl]-methanol | |
CAS RN |
886366-19-4 | |
| Record name | [1-(2-bromophenyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)

![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)
![2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1457370.png)




![Tert-butyl 4-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine-1-carboxylate](/img/structure/B1457380.png)
![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1457382.png)
![(7S,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B1457384.png)